
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is a synthetic bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is characterized by the presence of iodine at the 24th position and formate groups at the 3rd and 7th positions. It is a part of the broader class of bile acid derivatives, which are known for their roles in various biological processes, including the emulsification of fats and the regulation of cholesterol levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the iodine atom at the 24th position can be achieved through iodination reactions, often using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The formate groups are introduced via esterification reactions, where formic acid or its derivatives react with the hydroxyl groups at the 3rd and 7th positions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of deiodinated derivatives
Substitution: Formation of azido or cyano derivatives
Applications De Recherche Scientifique
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bile acid derivatives and as a reagent in various organic reactions.
Biology: Studied for its role in the regulation of cholesterol levels and its potential effects on lipid metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can influence various biological processes, including lipid metabolism, cholesterol homeostasis, and bile acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha,5beta,7alpha,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid: Another bile acid derivative with similar structural features but different functional groups.
(3alpha,5beta,7alpha)-3,7-Dihydroxy-12-oxocholan-24-oic Acid: A compound with similar hydroxyl and formate groups but lacking the iodine atom.
Uniqueness
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical and biological properties. This iodine atom can be used as a handle for further chemical modifications or as a radiolabel for imaging studies.
Propriétés
Formule moléculaire |
C26H41IO4 |
|---|---|
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C26H41IO4/c1-17(5-4-12-27)20-6-7-21-24-22(9-11-26(20,21)3)25(2)10-8-19(30-15-28)13-18(25)14-23(24)31-16-29/h15-24H,4-14H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26-/m1/s1 |
Clé InChI |
WNHHOJCQNCLKCO-WLZWUTLSSA-N |
SMILES isomérique |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
SMILES canonique |
CC(CCCI)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


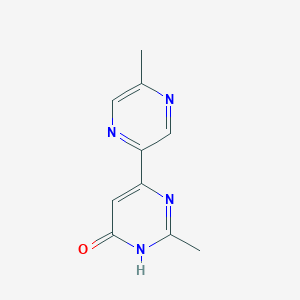
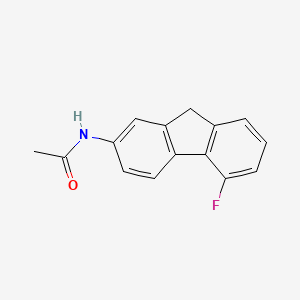

![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)

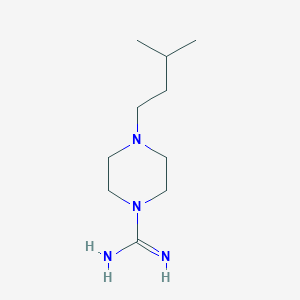
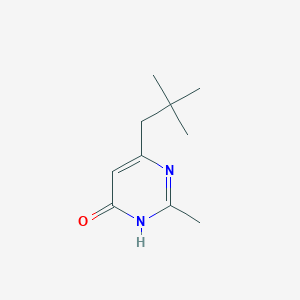

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
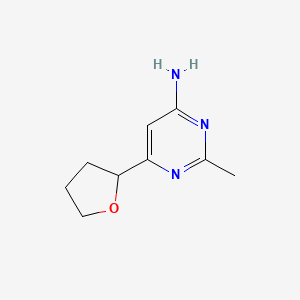

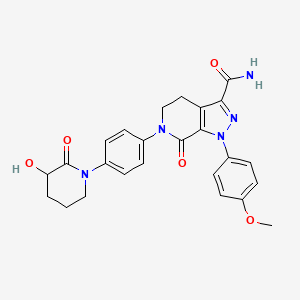
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
